molecular formula C18H15NO B1452847 4-(4-Ethylbenzoyl)isoquinoline CAS No. 1187169-68-1

4-(4-Ethylbenzoyl)isoquinoline

Cat. No.: B1452847
CAS No.: 1187169-68-1
M. Wt: 261.3 g/mol
InChI Key: ABMSQXPXSWVVGU-UHFFFAOYSA-N
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Description

4-(4-Ethylbenzoyl)isoquinoline is a useful research compound. Its molecular formula is C18H15NO and its molecular weight is 261.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Structural Characteristics

The unique structure of 4-(4-Ethylbenzoyl)isoquinoline enhances its lipophilicity, potentially influencing its pharmacological properties. Isoquinolines are known for their wide range of biological activities, including antitumor, antimicrobial, and neuroprotective effects. The presence of the ethylbenzoyl moiety may contribute to these activities, warranting further investigation.

Potential Biological Activities

Although specific studies on this compound are scarce, related isoquinoline compounds have demonstrated various biological activities. The following table summarizes notable activities of structurally similar compounds:

Compound Name Structure Type Notable Activity
1-MethylisoquinolineIsoquinoline derivativeAntimicrobial
6-MethoxyisoquinolineMethoxy-substitutedNeuroprotective
3-(4-Ethylphenyl)isoquinolineEthylphenyl-substitutedAnticancer
5,6-DihydroisoquinolineDihydro derivativeAnalgesic
2-EthoxycarbonylisoquinolineCarbonyl-substitutedAntiviral

Research on the mechanism of action for isoquinolines suggests that they may interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The potential mechanisms could include:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes linked to cancer proliferation and metabolic pathways.
  • Receptor Modulation : Isoquinolines may act as receptor agonists or antagonists, influencing neurotransmitter systems.

Case Studies and Research Findings

  • Antitumor Activity : Research has indicated that isoquinolines can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, compounds like 3-(4-Ethylphenyl)isoquinoline have been documented to inhibit tumor cell growth.
  • Neuroprotective Effects : Studies on methoxy-substituted isoquinolines have demonstrated protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation.
  • Antimicrobial Properties : Compounds such as 1-methylisoquinoline have shown significant antibacterial and antifungal activity, suggesting that similar derivatives may also possess these properties.

Future Directions for Research

The limited current understanding of the biological activity of this compound highlights the need for further research. Future studies could focus on:

  • In vitro and In vivo Studies : Conducting laboratory experiments to assess the compound's efficacy against various cell lines and animal models.
  • Mechanistic Studies : Investigating the specific pathways through which this compound exerts its effects.
  • Comparative Analysis : Evaluating the biological activity of this compound against other known isoquinolines to establish a clearer profile of its pharmacological potential.

Properties

IUPAC Name

(4-ethylphenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-2-13-7-9-14(10-8-13)18(20)17-12-19-11-15-5-3-4-6-16(15)17/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMSQXPXSWVVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.